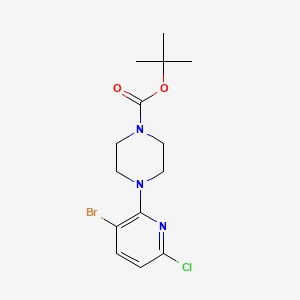
Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H19BrClN3O2 . It is used for Quality Control (QC) and Quality Assurance (QA) during commercial production of certain formulations .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate is characterized by the presence of a piperazine ring attached to a pyridine ring via a carbon atom. The pyridine ring is substituted at the 3rd position by a bromine atom and at the 6th position by a chlorine atom .Physical And Chemical Properties Analysis
Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate has a molecular weight of 376.68 . The compound should be stored at temperatures between 0-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate is used in the synthesis of complex chemical structures. For example, the synthesis and characterization of related compounds have been explored for their potential applications in various fields. The process involves condensation reactions, characterization by spectroscopic methods (LCMS, NMR, IR), and structural confirmation through X-ray diffraction studies. These compounds have been evaluated for biological activities such as antibacterial and anthelmintic activities, showcasing their potential in medical research (Sanjeevarayappa et al., 2015).
Catalytic Applications
Research has also focused on incorporating the piperazine derivatives into polymers for catalytic applications. For instance, polymethacrylates containing piperazine derivatives have been synthesized and shown to be effective catalysts in acylation chemistry. These materials self-activate through neighboring group effects, indicating their usefulness in synthetic organic chemistry (Mennenga et al., 2015).
Crystal Structure Analysis
The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, a closely related compound, has been reported, providing insights into the structural aspects of these molecules. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in material science and drug development (Mamat et al., 2012).
Biological Evaluation
Further research into derivatives of N-Boc piperazine, including ester and hydrazide derivatives, has been conducted. These studies include characterization, crystal structure analysis, and evaluation of antibacterial and antifungal activities. Such work underscores the versatility of piperazine derivatives in developing new antimicrobial agents (Kulkarni et al., 2016).
Pharmaceutical Intermediate Synthesis
Another avenue of research has been the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, highlighting the role of these compounds as intermediates in the production of biologically active benzimidazole compounds. This demonstrates their importance in pharmaceutical manufacturing and drug discovery processes (Liu Ya-hu, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClN3O2/c1-14(2,3)21-13(20)19-8-6-18(7-9-19)12-10(15)4-5-11(16)17-12/h4-5H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHDHRDRUOOQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

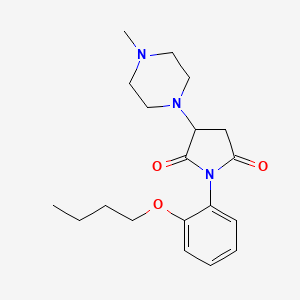
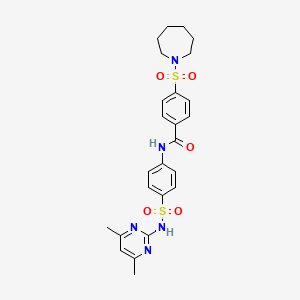
![1-(3,4-dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2997229.png)
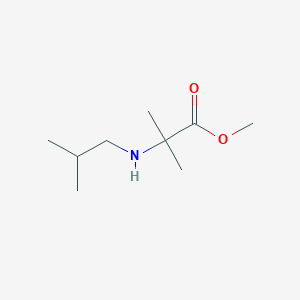
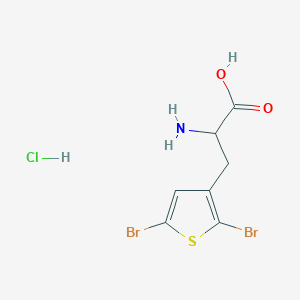



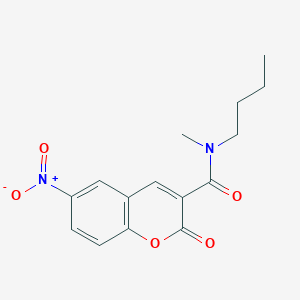
![3-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2997241.png)
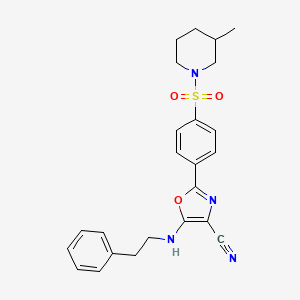
![2-ethoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2997247.png)
![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2997248.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2997250.png)